![molecular formula C16H15BrN2O3 B4710981 ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4710981.png)
ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate, also known as Boc-2-Bromoaniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the Boc-protected amino acid family and is widely used in the synthesis of peptides and other organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate is not well understood. However, it is believed to act as a nucleophile and react with electrophiles to form covalent bonds. This property makes it useful in the synthesis of peptides and other organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound that does not readily decompose under normal laboratory conditions.
Advantages and Limitations for Lab Experiments
The main advantage of Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate is its ability to protect the amino group during the coupling reaction in peptide synthesis. This property makes it a valuable tool for researchers in the field of organic chemistry.
One of the limitations of this compound is its relatively high cost compared to other amino acid derivatives. Additionally, it is not readily available from commercial sources and must be synthesized in the laboratory.
Future Directions
There are numerous future directions for research on Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective.
Another area of research is the investigation of the compound's potential applications in the field of drug discovery. Boc-protected amino acids have been shown to have promising activity against various diseases, and this compound may have similar potential.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in the field of organic chemistry. Its ability to protect the amino group during peptide synthesis makes it an important component in the development of new organic compounds. While there is limited information available on its biochemical and physiological effects, there are numerous future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential applications in drug discovery.
Scientific Research Applications
Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate has found numerous applications in scientific research. One of the most significant uses of this compound is in the synthesis of peptides and other organic compounds. The Boc-protected amino acid family, which includes ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoateniline, is widely used in peptide synthesis due to its ability to protect the amino group during the coupling reaction.
properties
IUPAC Name |
ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSGWICHBKFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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